4-(1,1,1-Trifluoropropan-2-yl)benzoic acid is a fluorinated aromatic compound notable for its unique trifluoropropyl substituent. This compound is classified under benzoic acids, which are aromatic carboxylic acids characterized by a benzene ring attached to a carboxyl functional group. The presence of the trifluoropropyl group enhances the compound's chemical properties, making it of interest in various scientific applications.
The compound can be synthesized from 4-bromobenzoic acid through a Grignard reaction involving 1,1,1-trifluoropropan-2-yl magnesium bromide. This process highlights its classification as a benzoic acid derivative with significant fluorine content, which often imparts unique physical and chemical properties compared to non-fluorinated analogs .
The synthesis of 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid typically involves the following steps:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation and purity of the product .
The molecular structure of 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid consists of a benzene ring with a carboxylic acid group and a trifluoropropyl substituent. The chemical formula is , indicating the presence of three fluorine atoms attached to the carbon chain.
Key structural data includes:
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions can be facilitated by catalysts or specific reaction conditions such as temperature and pressure adjustments. Monitoring these reactions often employs chromatographic techniques to determine yield and purity .
In terms of biological activity, compounds like 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid may exhibit mechanisms related to their interaction with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially affecting pharmacokinetics and bioavailability.
Research indicates that fluorinated compounds often show increased potency in biological assays due to their unique electronic properties . The precise mechanism would depend on the specific biological context in which this compound is utilized.
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid has several scientific applications:
Research continues into its potential uses in various fields such as medicinal chemistry and materials science due to its distinctive properties imparted by the trifluoropropyl group .
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid (CAS: 1147531-37-0) serves as a critical building block in pharmaceutical syntheses due to its dual functional groups (carboxylic acid and β-trifluoromethyl alkyl chain). Its molecular framework enables convergent routes to bioactive molecules, particularly as a precursor to ortho-substituted benzamide derivatives. Patent literature demonstrates its use in synthesizing SGLT2 inhibitors, where the benzoic acid moiety undergoes amide coupling with aminopyrazole fragments to yield hypoglycemic agents like (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide [7] [9]. The trifluoromethyl group enhances metabolic stability and membrane permeability in such targets, leveraging the compound’s balanced lipophilicity (LogP ≈ 3.5) [10].
Table 1: Key Pharmaceutical Intermediates Derived from 4-(1,1,1-Trifluoropropan-2-yl)benzoic Acid
Intermediate Structure | Role in Synthesis | Target Application |
---|---|---|
4-(1,1,1-Trifluoropropan-2-yl)benzoyl chloride | Amide activation for peptide coupling | SGLT2 inhibitors [7] |
Methyl 4-(1,1,1-trifluoropropan-2-yl)benzoate | Ester protection for selective functionalization | Anticancer scaffolds [9] |
(S)-4-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)benzoic acid | Chiral building block for ether linkages | Kinase inhibitors [6] |
The stereoselective installation of the 1,1,1-trifluoropropan-2-yl group remains a synthetic challenge. Two dominant approaches exist:
The Ellman sulfinamide method typically delivers 88–92% enantiomeric excess (ee) but requires costly chiral auxiliaries, whereas transition-metal routes offer atom economy but face limitations in stereocontrol [4] [8].
Table 2: Comparative Analysis of Trifluoromethyl Group Installation Methods
Method | Reagents/Conditions | Selectivity | Yield | Limitations |
---|---|---|---|---|
Ellman sulfinamide auxiliary | (R)-sulfinamide, Ti(OiPr)₄, NaBH₄, THF | 88–92% ee (S-isomer) | 65–70% | Chiral waste, multi-step |
Pd-catalyzed coupling | Pd(OAc)₂/XPhos, 1,1,1-trifluoropropene | >90% branched | 75–85% | Requires aryl halide precursor |
Radical trifluoromethylation | CuI/CF₃I, DMF, 100°C | Racemic | 60% | Low functional group tolerance |
The carboxylic acid group in 4-(1,1,1-trifluoropropan-2-yl)benzoic acid participates in diverse amidation reactions to construct pharmacologically active motifs. Carbodiimide-mediated coupling (EDC·HCl, HOBt) with aryl amines achieves >95% conversion in aprotic solvents like DMF, critical for synthesizing anilide conjugates in kinase inhibitors [7]. For sterically hindered amines (e.g., 2-aminopyridines), mixed anhydride methods using isobutyl chloroformate afford higher yields (85–90%) than carbodiimides (60–65%) [6]. Industrial-scale processes employ PyBOP as a coupling reagent to minimize racemization during peptide bond formation with chiral amines, though reagent cost remains a concern [9].
Regioselective manipulation of the benzoic acid group necessitates orthogonal protection:
Four key challenges impede large-scale manufacturing:
Table 3: Scalability Challenges and Mitigation Strategies in Industrial Production
Challenge | Root Cause | Mitigation Strategy | Process Impact |
---|---|---|---|
Chiral integrity loss | Epimerization at high T/pH | Flow chemistry (T < −30°C) | Adds 15–20% to equipment costs |
Low crystallization yield | High LogP (3.48) | Heptane/MTBE antisolvent precipitation | 80–85% recovery vs. 50% batch |
Hazardous fluorination reagents | SF₄ toxicity | KF/18-crown-6 in DMSO at 120°C | 30% lower yield than SF₄ route |
High chiral auxiliary cost | (R)-sulfinamide expense | Enzymatic asymmetric reduction (KREDs) | <50% conversion in current state |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0